4-Nitroso-5-phenylimidazole
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Overview
Description
4-Nitroso-5-phenylimidazole is a heterocyclic compound that features a nitroso group attached to the imidazole ring. Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of the nitroso group and the phenyl substituent on the imidazole ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroso-5-phenylimidazole typically involves the nitration of 5-phenylimidazole followed by reduction to form the nitroso derivative. One common method includes the use of nitric acid and sulfuric acid to nitrate 5-phenylimidazole, followed by reduction with a suitable reducing agent such as sodium dithionite.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Nitroso-5-phenylimidazole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) or halogens (chlorine, bromine).
Major Products Formed:
Oxidation: 4-Nitro-5-phenylimidazole.
Reduction: 4-Amino-5-phenylimidazole.
Substitution: Various substituted phenylimidazoles depending on the substituent introduced.
Scientific Research Applications
4-Nitroso-5-phenylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Nitroso-5-phenylimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
4-Nitro-5-phenylimidazole: Similar structure but with a nitro group instead of a nitroso group.
4-Amino-5-phenylimidazole: Similar structure but with an amino group instead of a nitroso group.
5-Phenylimidazole: Lacks the nitroso group but shares the imidazole and phenyl structure.
Uniqueness: 4-Nitroso-5-phenylimidazole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitroso group can participate in specific reactions and interactions that are not possible with the nitro or amino derivatives, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
106232-36-4 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-nitroso-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C9H7N3O/c13-12-9-8(10-6-11-9)7-4-2-1-3-5-7/h1-6H,(H,10,11) |
InChI Key |
LFIVWAMAAWKOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CN2)N=O |
Origin of Product |
United States |
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